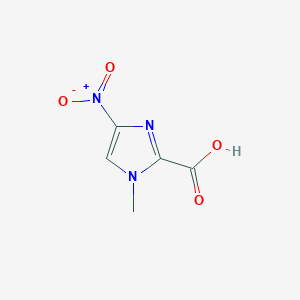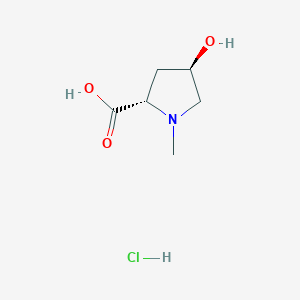
4-Ethoxyphenyl chloroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of derivatives related to 4-Ethoxyphenyl chloroacetate involves multiple steps, including esterification, etherification, and carboxylation reactions. For instance, one pathway to a related compound, 3-Ethoxy-4-ethoxycarbonylphenylacetic acid, begins with 4-methylsalicylic acid undergoing simultaneous esterification and etherification to yield ethyl 2-ethoxy-4-methylbenzonate, which is then subjected to carboxylation and selective hydrolysis, achieving an overall yield of 58% (W. Mi, 2006). Another synthesis approach for 4-Ethoxyphenylacetic acid uses the Williamson etherization reaction, highlighting the versatility in synthesizing ethoxyphenyl compounds under varying conditions for high yields (Sun Na-bo, 2006).
Molecular Structure Analysis
The structural analysis of compounds related to 4-Ethoxyphenyl chloroacetate often involves X-ray diffraction, NMR spectroscopy, and mass spectrometry. These analytical techniques provide detailed insights into the molecular geometry, electronic structure, and intermolecular interactions critical for understanding the compound's reactivity and stability. For example, crystal and molecular structure studies of ethyl 4-(4-hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate reveal how substituent groups influence the molecular conformation and packing in the crystal lattice (M. Kaur et al., 2012).
Chemical Reactions and Properties
4-Ethoxyphenyl chloroacetate and its derivatives participate in a variety of chemical reactions, including cycloadditions, Suzuki–Miyaura couplings, and transmetallation reactions. These reactions are pivotal for extending the compound's utility in synthesizing more complex molecules. For instance, transmetallation reactions of Schiff-base-type arylmercury compounds with 4-ethoxyphenyltellurium(IV) trichloride lead to the formation of asymmetric diaryltellurium dichlorides, showcasing the compound's role in forming novel organometallic structures (Wu Yangjie et al., 1994).
Physical Properties Analysis
The physical properties of 4-Ethoxyphenyl chloroacetate, such as melting point, boiling point, solubility, and density, are crucial for its application in synthesis and formulation. These properties are determined through experimental measurements and are essential for handling, storage, and application in chemical reactions.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and compatibility with various solvents and reagents, dictate the compound's versatility in chemical syntheses. Understanding the electronic structure and functional group chemistry is vital for designing reactions and predicting the compound's behavior under different chemical conditions.
Safety And Hazards
Propriétés
IUPAC Name |
(4-ethoxyphenyl) 2-chloroacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3/c1-2-13-8-3-5-9(6-4-8)14-10(12)7-11/h3-6H,2,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTPPIUMBDOFCBM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OC(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90427888 |
Source


|
| Record name | 4-ethoxyphenyl chloroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethoxyphenyl chloroacetate | |
CAS RN |
119929-85-0 |
Source


|
| Record name | 4-ethoxyphenyl chloroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

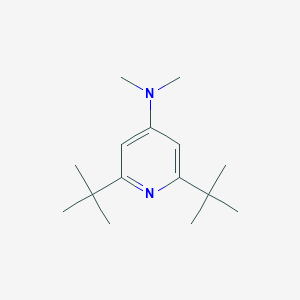
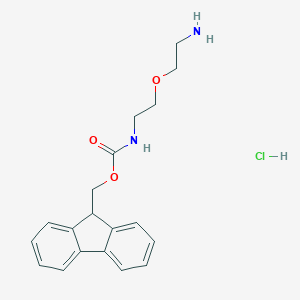


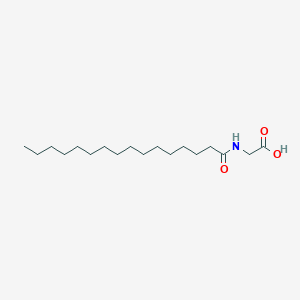
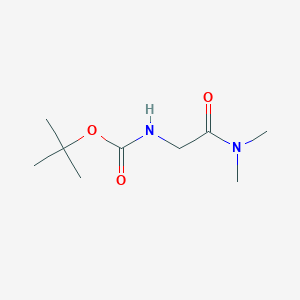
![3-Hydroxybicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B51304.png)
